

Application Notes: Spectrophotometric Determination of pKa of Bromophenol Red

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Compound of Interest		
Compound Name:	Bromophenol Red	
Cat. No.:	B1214209	Get Quote

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. It is the pH at which the acid is 50% dissociated. For ionizable drug compounds, the pKa value influences key properties such as solubility, absorption, distribution, and excretion. Therefore, accurate pKa determination is fundamental in drug development and research. Acid-base indicators, which are weak acids or bases that exhibit different colors in their protonated and deprotonated forms, provide a simple yet effective means for pKa determination via spectrophotometry.[1][2] This application note details a comprehensive protocol for determining the pKa value of **Bromophenol Red**, a common pH indicator, using UV-Visible spectrophotometry.

Principle of the Method

The determination of pKa by spectrophotometry is based on the Beer-Lambert Law and the Henderson-Hasselbalch equation.[3][4] **Bromophenol Red** (HIn) is a weak acid that dissociates in water to form its conjugate base (In⁻).[1]

 $HIn \rightleftharpoons H^+ + In^-$

The acidic form (HIn) and the basic form (In⁻) of **Bromophenol Red** have distinct colors and, consequently, different absorption spectra.[2][5] By measuring the absorbance of a series of solutions with known pH values at a wavelength where the two forms have significantly



different absorbances, the ratio of the concentrations of the deprotonated (basic) and protonated (acidic) forms can be determined.[1][6]

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the conjugate base to the weak acid:[3][4][7][8][9]

$$pH = pKa + log([ln^-]/[Hln])$$

When the concentrations of the acidic and basic forms are equal ($[In^-]$ / [HIn] = 1), the log term becomes zero, and the pH is equal to the pKa.[3][8] A plot of pH versus log($[In^-]$ /[HIn]) will yield a straight line with a y-intercept equal to the pKa.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Bromophenol Red** relevant to this experimental protocol.

Parameter	Value	Reference
рКа	~4.0	[10]
pH Transition Range	4.7 - 6.3 (Yellow to Purple)	[11][12]
λmax (Acidic Form, HIn)	435 - 440 nm	[11][13]
λmax (Basic Form, In ⁻)	574 - 580 nm	[11][12]

Experimental Protocol

Materials and Reagents

- Bromophenol Red indicator solution (e.g., 0.04% aqueous solution)
- Buffer solutions of varying known pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M



- Deionized water
- UV-Visible Spectrophotometer
- pH meter
- Volumetric flasks (10 mL)
- Pipettes
- Cuvettes

Procedure

Part 1: Determination of the Absorption Maxima (λmax)

- Prepare the Acidic Solution (HIn): Pipette a small, fixed volume of the Bromophenol Red stock solution into a 10 mL volumetric flask. Add 0.1 M HCl to bring the pH to a very acidic value (e.g., pH << 2) and dilute to the mark with deionized water. This ensures that the indicator is almost entirely in its protonated (HIn) form.
- Prepare the Basic Solution (In⁻): Pipette the same fixed volume of the Bromophenol Red stock solution into a second 10 mL volumetric flask. Add 0.1 M NaOH to bring the pH to a very basic value (e.g., pH >> 8) and dilute to the mark with deionized water. This ensures the indicator is almost entirely in its deprotonated (In⁻) form.
- Scan the Spectra: Using the spectrophotometer, record the absorbance spectra of both the
 acidic and basic solutions over a wavelength range of 400-700 nm, using deionized water as
 a blank.
- Identify λmax: From the spectra, determine the wavelength of maximum absorbance for the acidic form (λmax,HIn) and the basic form (λmax,In⁻).

Part 2: Measurement of Absorbance at Different pH Values

 Prepare a Series of Buffered Solutions: For each buffer solution of known pH, pipette the same fixed volume of the **Bromophenol Red** stock solution used in Part 1 into a series of 10 mL volumetric flasks. Dilute each to the mark with the corresponding buffer solution.



- Measure Absorbance: Measure the absorbance of each of the buffered indicator solutions at the λmax determined for the basic form (λmax,In⁻). It is also advisable to measure the absorbance at the λmax for the acidic form.
- Measure Absorbance of Acidic and Basic Solutions: Measure the absorbance of the fully acidic (A_HIn) and fully basic (A_In⁻) solutions prepared in Part 1 at the chosen λmax,In⁻.

Data Analysis and pKa Calculation

Calculate the Ratio of [In⁻]/[HIn]: For each buffered solution, the ratio of the concentrations
of the basic to the acidic form can be calculated from the measured absorbances at
λmax,In⁻ using the following equation:[1]

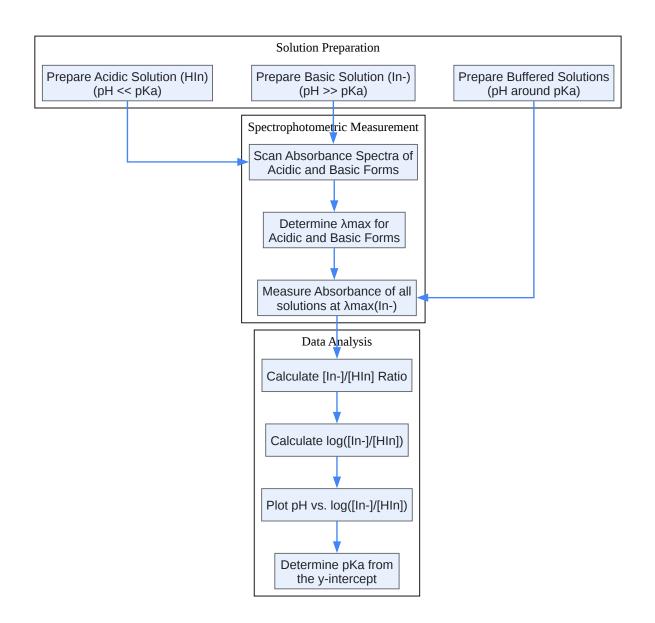
$$[In^{-}] / [HIn] = (A - A_HIn) / (A_In^{-} - A)$$

Where:

- A is the absorbance of the indicator in the buffered solution at λmax,In-.
- A HIn is the absorbance of the fully acidic indicator solution at λmax,In-.
- A In^- is the absorbance of the fully basic indicator solution at $\lambda max, In^-$.
- Calculate log([In⁻]/[HIn]): Calculate the logarithm of the ratio obtained in the previous step for each buffered solution.
- Plot the Data: Create a graph of pH (y-axis) versus log([In-]/[HIn]) (x-axis).
- Determine the pKa: Perform a linear regression on the plotted data. The pKa is the y-intercept of the resulting line. Alternatively, the pKa is the pH at which log([In-]/[HIn]) = 0.

Visualizations

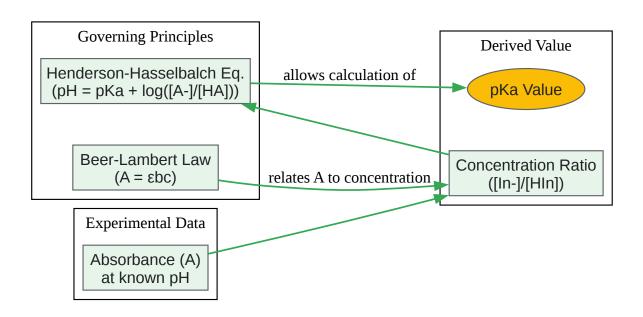




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Caption: Experimental workflow for pKa determination.





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